![molecular formula C23H26N4O4 B6490968 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide CAS No. 891111-52-7](/img/structure/B6490968.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded a related compound . This compound was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic techniques including IR, 1H NMR, and EI-MS .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of an amine with a sulfonyl chloride in alkaline conditions, followed by substitution at the nitrogen position with various alkyl or aralkyl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one of the synthesized compounds was a pale gold solid with a melting point of 134-135°C, a molecular formula of C22H20N2O6S, and a molecular weight of 440 g/mol .
科学研究应用
Antibacterial Potential
The synthesis of new antibacterial compounds often involves combining different pharmacophores. In the case of AB00677945-01, the presence of both sulfonamide and benzodioxane moieties warrants attention. Here’s what we know:
Structure and Determination: The sulfonamide derivatives of AB00677945-01 were characterized using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . These methods helped identify the compound’s structure and functional groups.
Biofilm Inhibition: AB00677945-01 was evaluated for its antibacterial potential against pathogenic strains such as Escherichia coli and Bacillus subtilis. Remarkably, two of the compounds derived from AB00677945-01 exhibited strong biofilm inhibition activity . This suggests their potential as antibacterial agents.
Mild Cytotoxicity: Hemolytic studies revealed that most of the new molecules derived from AB00677945-01 are mildly cytotoxic. However, their toxicity levels remain within an acceptable range, making them potentially safe for use as antibacterial agents .
Nonlinear Optical Properties
Beyond antibacterial applications, AB00677945-01 has also been explored for its nonlinear optical (NLO) properties:
Synthesis and Crystal Structure: AB00677945-01 was synthesized and its single crystals were grown using the reflux method. The crystal structure was elucidated through single crystal X-ray diffraction. While this study primarily focused on the compound’s structural aspects, its NLO potential was hinted at .
NLO Material: Although further research is needed, AB00677945-01 shows promise as an NLO material. Its potential applications include frequency generators, optical limiters, and optical switching devices .
Alzheimer’s Disease Treatment
Additionally, AB00677945-01 derivatives have been investigated for their potential in treating Alzheimer’s disease:
- Sulfonamides and Alzheimer’s : Researchers synthesized new sulfonamides and their N-substituted derivatives, including those related to AB00677945-01. These compounds were explored as agents for Alzheimer’s disease treatment .
作用机制
未来方向
The future directions for research on this compound could include further exploration of its antibacterial potential, as well as its potential applications in other areas of medicine. Given the promising results of similar compounds in treating Alzheimer’s disease , this could be a potential area of future research.
属性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c28-22-14-17(16-27(22)19-6-7-20-21(15-19)31-13-12-30-20)24-23(29)26-10-8-25(9-11-26)18-4-2-1-3-5-18/h1-7,15,17H,8-14,16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQHGPXJZBGDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-phenylpiperazine-1-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。